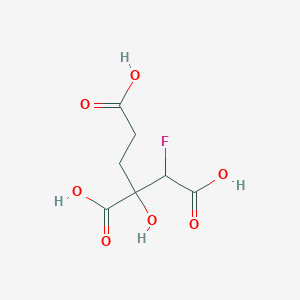

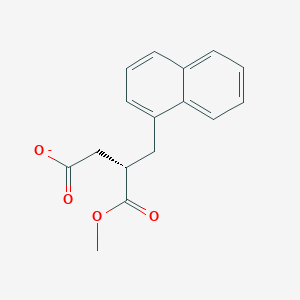

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid (FHT) is a fluorinated derivative of the tricarboxylic acid (TCA) cycle intermediate 2-oxoglutarate (2-OG). FHT has gained attention as a potential probe for studying the TCA cycle in vivo.

Mechanism of Action

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid is structurally similar to 2-OG and can enter the TCA cycle at the same point as 2-OG. Once inside the TCA cycle, 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be metabolized to produce energy and other metabolites. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be converted to other metabolites through various metabolic pathways.

Biochemical and Physiological Effects:

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been shown to have minimal toxicity and is well tolerated by cells and animals. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be used to monitor changes in TCA cycle metabolism under various conditions such as nutrient deprivation, hypoxia, and disease states. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can also be used to study the effects of drugs and other interventions on TCA cycle metabolism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid as a probe for studying the TCA cycle include its structural similarity to 2-OG, its minimal toxicity, and its ability to be monitored using various imaging techniques. The limitations of using 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid include its relatively low yield and the need for specialized equipment and expertise to perform the imaging studies.

Future Directions

For 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid research include improving the synthesis method to increase the yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid, developing new imaging techniques to better monitor 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid metabolism in vivo, and exploring the use of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid in studying other metabolic pathways beyond the TCA cycle. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid may also have potential as a therapeutic agent for diseases involving metabolic dysregulation.

Synthesis Methods

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the conversion of 2-oxoglutarate to the corresponding diethyl ester, followed by fluorination using a fluorinating agent, and then hydrolysis to yield 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid. The yield of 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be improved by optimizing the reaction conditions.

Scientific Research Applications

1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has been used as a probe to study the TCA cycle in vivo. 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid can be administered to cells or animals, and its uptake and metabolism can be monitored using various imaging techniques such as magnetic resonance spectroscopy (MRS) and positron emission tomography (PET). 1-Fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid has also been used to study the metabolic changes associated with cancer and other diseases.

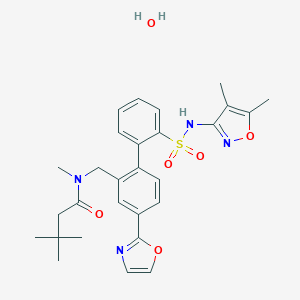

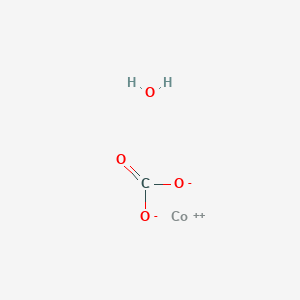

properties

CAS RN |

131736-83-9 |

|---|---|

Molecular Formula |

C7H9FO7 |

Molecular Weight |

224.14 g/mol |

IUPAC Name |

1-fluoro-2-hydroxybutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C7H9FO7/c8-4(5(11)12)7(15,6(13)14)2-1-3(9)10/h4,15H,1-2H2,(H,9,10)(H,11,12)(H,13,14) |

InChI Key |

ZYUGDRJFHNPCOY-UHFFFAOYSA-N |

SMILES |

C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |

Canonical SMILES |

C(CC(C(C(=O)O)F)(C(=O)O)O)C(=O)O |

synonyms |

1-fluorohomocitrate 1-fluorohomocitrate, (R-(R*,S*))-isomer 1-fluorohomocitrate, (S-(R*,S*))-isome |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

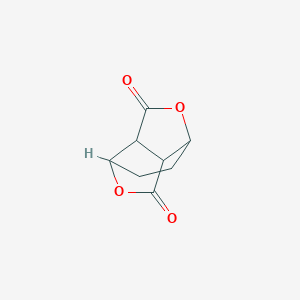

![1-Bicyclo[2.2.1]heptanyl(tert-butyl)diazene](/img/structure/B144228.png)